molecular formula C22H23N5O5S B10902533 4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol

4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol

Cat. No.: B10902533
M. Wt: 469.5 g/mol
InChI Key: SFXWGOYXMOTARJ-UHFFFAOYSA-N
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Description

4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including a nitrophenol moiety, a triazino ring, and a butylsulfanyl group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Triazino Ring: The synthesis begins with the formation of the triazino ring. This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions to form the triazino ring.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced by reacting the triazino intermediate with butylthiol in the presence of a base such as sodium hydride.

    Formation of the Benzoxazepin Ring: The benzoxazepin ring can be formed by cyclization of the triazino intermediate with an appropriate phenol derivative under basic conditions.

    Introduction of the Ethoxy and Nitro Groups: The final steps involve the introduction of the ethoxy and nitro groups. This can be achieved by reacting the benzoxazepin intermediate with ethyl iodide and nitric acid, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenol moiety can undergo oxidation reactions to form various oxidation products, such as nitroquinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

    Oxidation: Nitroquinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential applications as a biochemical probe or as a lead compound for the development of new drugs. Its unique structure could allow it to interact with specific biological targets, making it a valuable tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of the nitrophenol moiety suggests that it may have antioxidant properties, while the triazino ring could confer additional biological activity.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its multiple functional groups could allow it to be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol is likely to involve interactions with specific molecular targets. The nitrophenol moiety may interact with enzymes or other proteins, while the triazino ring could interact with nucleic acids or other biomolecules. The butylsulfanyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-3-nitrophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-aminophenol: Similar structure but with an amino group instead of a nitro group.

    4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-hydroxyphenol: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of 4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-ethoxy-3-nitrophenol

InChI

InChI=1S/C22H23N5O5S/c1-3-5-12-33-22-24-21-17(25-26-22)13-8-6-7-9-15(13)23-20(32-21)14-10-11-16(28)19(31-4-2)18(14)27(29)30/h6-11,20,23,28H,3-5,12H2,1-2H3

InChI Key

SFXWGOYXMOTARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C(=C(C=C4)O)OCC)[N+](=O)[O-])N=N1

Origin of Product

United States

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